molecular formula C10H11NO3 B14838353 2-Formyl-4-hydroxy-N,N-dimethylbenzamide

2-Formyl-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14838353
M. Wt: 193.20 g/mol
InChI Key: UWCUJTYGUOHWEP-UHFFFAOYSA-N
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Description

2-Formyl-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a formyl group, a hydroxyl group, and a dimethylbenzamide moiety

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

2-Formyl-4-hydroxy-N,N-dimethylbenzamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Formyl-4-hydroxy-N,N-dimethylbenzamide is primarily related to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Formyl-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-formyl-4-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H11NO3/c1-11(2)10(14)9-4-3-8(13)5-7(9)6-12/h3-6,13H,1-2H3

InChI Key

UWCUJTYGUOHWEP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)O)C=O

Origin of Product

United States

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